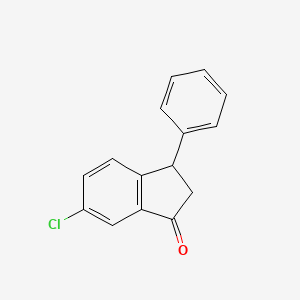
3-Phenyl-6-chloro-1-indanone
Cat. No. B8451754
M. Wt: 242.70 g/mol
InChI Key: RGAOXVRFQQHTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04443448
Procedure details


In a corresponding manner was made 3-bromo-6-fluoro-1-indanone melting at 62-64 degrees Centigrade, and 3-bromo-5-fluoro-1-indanone melting at 44-47 degrees Centigrade. To a solution of 113 grams of 3-bromo-6-chloro-1-indanone in 1400 milliliters of dry benzene were added over 10 minutes 230 grams of aluminiumchloride in portions. The reaction mixture was then refluxed for 3 hours, cooled and treated with crushed ice and concentrated hydrochloric acid. The organic phase was separated and extracted with 1 N sodium hydroxide and water, dried over anhydrous magnesium sulfate, treated with active carbon and concentrated in vacuo. The residue was taken up to 450 milliliters of hot n-hexane, cooled and filtered to give 96 grams of 3-phenyl-6-chloro-1-indanone melting at 84-92 degrees Centigrade.
Name
3-bromo-6-fluoro-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-bromo-5-fluoro-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
3-bromo-6-chloro-1-indanone
Quantity
113 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
BrC1[C:10]2[C:5](=[CH:6][C:7](F)=[CH:8][CH:9]=2)C(=O)C1.BrC1C2C(=CC=C(F)C=2)C(=O)C1.Br[CH:26]1[C:34]2[C:29](=[CH:30][C:31]([Cl:35])=[CH:32][CH:33]=2)[C:28](=[O:36])[CH2:27]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[C:5]1([CH:26]2[C:34]3[C:29](=[CH:30][C:31]([Cl:35])=[CH:32][CH:33]=3)[C:28](=[O:36])[CH2:27]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
3-bromo-6-fluoro-1-indanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1CC(C2=CC(=CC=C12)F)=O
|
Step Two
|
Name
|
3-bromo-5-fluoro-1-indanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1CC(C2=CC=C(C=C12)F)=O
|
Step Three
|
Name
|
3-bromo-6-chloro-1-indanone
|
|
Quantity
|
113 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1CC(C2=CC(=CC=C12)Cl)=O
|
|
Name
|
|
|
Quantity
|
230 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
1400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then refluxed for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1 N sodium hydroxide and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with active carbon
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1CC(C2=CC(=CC=C12)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 96 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
